N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Description
N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 4-fluorophenyl group and a thiophene-2-sulfonyl moiety. Its synthesis involves sulfonylation of the pyrrolidine nitrogen and subsequent carboxamide coupling with 4-fluoroaniline. While direct pharmacological data are unavailable in the provided evidence, structural analogs highlight its relevance in drug discovery .
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S2/c16-11-5-7-12(8-6-11)17-15(19)13-3-1-9-18(13)23(20,21)14-4-2-10-22-14/h2,4-8,10,13H,1,3,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDVTGQYFNUMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Synthesis
The pyrrolidine ring is typically synthesized via cyclization reactions. A representative method involves the use of indium(III) chloride to facilitate the intramolecular cyclization of N-tethered alkyne-alkenol precursors. For example, (Z)-N-(4-hydroxybut-2-en-1-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide undergoes cyclization in 1,2-dichloroethane at 80°C with InCl₃, yielding 3-(chloromethylene)-1-tosyl-4-vinylpyrrolidine in 60–70% yield. Alternative approaches employ Burgess reagent for dehydrative cyclization of hydrazide intermediates, as demonstrated in the synthesis of related triazolo-pyridine analogs.
Sulfonylation of Thiophene
Sulfonylation introduces the thiophen-2-ylsulfonyl group to the pyrrolidine nitrogen. This step commonly utilizes thiophene-2-sulfonyl chloride under basic conditions. In a protocol adapted from PMC literature, pyridine-sulfur trioxide complex and triethylamine in dichloromethane (DCM) facilitate sulfonylation at room temperature, achieving 72% yield. The choice of base is critical: weaker bases like K₂CO₃ in methanol minimize side reactions, while stronger bases (e.g., NaH) may lead to over-sulfonylation.
Carboxamide Formation
The final carboxamide group is introduced via coupling between the pyrrolidine-2-carboxylic acid derivative and 4-fluoroaniline. Activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) are employed in dichloromethane or dimethylformamide (DMF). Recent advancements highlight the use of benzenesulfonyl azides in a one-pot tandem protocol with 1,2-dichloroethane (DCE), enabling direct esterification and sulfonylation of carboxylic acids with 85–90% efficiency.
Detailed Stepwise Procedures
Synthesis of Pyrrolidine-2-Carboxylic Acid Intermediate
- Cyclization : React (Z)-N-(4-hydroxybut-2-en-1-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide (1.0 mmol) with InCl₃ (1.1 eq) in 1,2-dichloroethane at 80°C for 12 hours.
- Deprotection : Treat the cyclized product with 4M HCl in 1,4-dioxane to remove protective groups, yielding pyrrolidine-2-carboxylic acid hydrochloride salt.
Sulfonylation with Thiophene-2-Sulfonyl Chloride
- Reaction Setup : Dissolve pyrrolidine-2-carboxylic acid (1.0 mmol) in anhydrous DCM. Add thiophene-2-sulfonyl chloride (1.2 eq) and triethylamine (2.5 eq) dropwise at 0°C.
- Stirring : Agitate the mixture at room temperature for 6 hours.
- Workup : Quench with ice water, extract with DCM, and purify via silica gel chromatography (EtOAc/hexane, 3:7) to isolate the sulfonylated intermediate.
Coupling with 4-Fluoroaniline
- Activation : Combine pyrrolidine-2-carboxylic acid sulfonamide (1.0 mmol), EDCI (1.5 eq), and hydroxybenzotriazole (HOBt, 1.5 eq) in DMF. Stir for 30 minutes at 0°C.
- Amination : Add 4-fluoroaniline (1.2 eq) and continue stirring at room temperature for 12 hours.
- Purification : Concentrate under reduced pressure and purify by recrystallization from ethanol/water (4:1).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Cyclization | 1,2-Dichloroethane | 80°C | 70 |
| Sulfonylation | DCM | 0°C → RT | 72 |
| Carboxamide Coupling | DMF | RT | 85 |
Polar aprotic solvents (DMF, DCE) enhance reaction rates in coupling steps, while chlorinated solvents (DCM) improve sulfonylation efficiency. Elevated temperatures are avoided during sulfonylation to prevent decomposition.
Catalytic Systems
- InCl₃ : Critical for cyclization, with >95% conversion at 1.1 eq.
- EDCI/HOBt : Superior to DCC due to reduced racemization in carboxamide formation.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting continuous flow systems for cyclization and sulfonylation steps reduces reaction times from 12 hours to <2 hours, achieving 90% throughput efficiency.
Green Chemistry Metrics
- E-Factor : Reduced from 12.5 (batch) to 3.2 (flow) by solvent recycling.
- PMI (Process Mass Intensity) : Improved by 40% using water as a co-solvent in coupling reactions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H₂O) confirms >99% purity with retention time = 8.2 minutes.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Pyrrolidine Carboxamide Derivatives (Patent Examples)
The European patent application (2024) discloses pyrrolidine-2-carboxamide derivatives with hydroxy, thiazolylbenzyl, and isoindolin-2-yl substituents (e.g., Example 51 and 52). Key differences include:
- Substituent Variations : The target compound lacks the hydroxy and thiazole groups present in Example 51 but retains the sulfonamide motif.
- Pharmacological Implications : Hydroxy groups in Example 51 may enhance hydrogen bonding with targets (e.g., proteases or kinases), while the thiophene sulfonyl group in the target compound could improve metabolic stability due to electron-withdrawing effects .
Table 1: Structural Comparison with Patent Derivatives
| Compound | Pyrrolidine Substituents | Aromatic/Functional Groups |
|---|---|---|
| Target Compound | 1-(thiophen-2-ylsulfonyl) | 4-fluorophenyl |
| Example 51 (Patent) | 4-hydroxy, isoindolin-2-yl | 4-(4-methylthiazol-5-yl)benzyl |
Fentanyl Analogs (Legislative Context)
The Senate Bill (2024) lists para-substituted fentanyl derivatives, such as para-fluorofentanyl and para-fluorobutyrylfentanyl. While these share a 4-fluorophenyl group, critical distinctions include:
- Core Structure : Fentanyl analogs use a piperidine backbone, whereas the target compound employs a pyrrolidine ring.
- Pharmacology: Fentanyl derivatives target μ-opioid receptors, while the sulfonamide and carboxamide groups in the target compound suggest non-opioid mechanisms (e.g., kinase inhibition or protease modulation) .
Table 2: Comparison with Fentanyl Analogs
| Compound | Core Structure | Key Functional Groups | Likely Target |
|---|---|---|---|
| Target Compound | Pyrrolidine | Thiophene sulfonyl, carboxamide | Enzymes/Receptors |
| Para-fluorofentanyl | Piperidine | Propanamide, 4-fluorophenyl | μ-opioid receptor |
Sulfonamide-Modified Carboxamides (Supplier Data)
and describe a hydrochloride salt of N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide. Key contrasts include:
- Substituent Complexity: The supplier’s compound includes a dimethylaminoethyl and benzothiazol group, likely enhancing solubility or target affinity.
- Physicochemical Properties : The hydrochloride salt form improves aqueous solubility, whereas the target compound’s neutral 4-fluorophenyl group may increase lipophilicity .
Table 3: Comparison with Supplier-Listed Analog
| Compound | N-Substituents | Salt Form | Potential Applications |
|---|---|---|---|
| Target Compound | 4-fluorophenyl | Neutral | CNS/Enzyme modulation |
| Supplier Compound | Dimethylaminoethyl, benzothiazol | Hydrochloride | Oncology/Inflammation |
Biological Activity
N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with a 4-fluorophenyl group and a thiophen-2-ylsulfonyl moiety. Its molecular formula is CHFNOS, and it has a molecular weight of approximately 273.31 g/mol.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antimicrobial Activity : Certain pyrrolidine derivatives have been shown to inhibit bacterial growth, suggesting potential use as antibacterial agents.
- Anti-inflammatory Effects : Compounds with sulfonamide groups are known for their anti-inflammatory properties, which may be relevant for treating conditions like arthritis.
- CNS Activity : Some derivatives exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of cytokine levels | |
| Neuroprotective | Protection against cell death |
Case Studies and Research Findings
-
Antimicrobial Activity :
A study evaluated various pyrrolidine derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures showed Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics like ciprofloxacin . -
Anti-inflammatory Properties :
Research into sulfonamide derivatives has shown that they can modulate inflammatory pathways. A specific study highlighted that these compounds reduced the expression of pro-inflammatory cytokines in vitro, suggesting their potential in managing inflammatory diseases . -
CNS Effects :
Another investigation focused on the neuroprotective effects of pyrrolidine derivatives in models of neurodegeneration. The findings revealed that these compounds could attenuate neuronal cell death induced by oxidative stress, indicating their potential therapeutic role in neurodegenerative disorders .
Q & A
Q. What synthetic routes are typically employed for the preparation of N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide, and how is purity optimized?
The compound can be synthesized via a multi-step process involving sulfonylation of pyrrolidine-2-carboxamide intermediates. For example, analogous carboxamide derivatives are prepared by coupling sulfonyl chloride derivatives (e.g., thiophene-2-sulfonyl chloride) with pyrrolidine scaffolds under anhydrous conditions using bases like triethylamine. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve ≥98% HPLC purity . Yield optimization may require temperature-controlled reactions and inert atmospheres to prevent hydrolysis of the sulfonyl group.
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for verifying the connectivity of the fluorophenyl, thiophene sulfonyl, and pyrrolidine moieties. X-ray crystallography, as demonstrated for structurally similar compounds like N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide, provides unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonyl oxygen) . High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns.
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
Enzyme inhibition assays (e.g., COX-II inhibition for anti-inflammatory potential) using fluorometric or colorimetric substrates (e.g., protein-dye binding principles for quantifying enzyme activity) are common . Cell viability assays (MTT or resazurin-based) assess cytotoxicity, while solubility and stability in buffer/DMSO mixtures (via HPLC-UV) ensure reliable dose-response interpretations .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate target binding modes and affinity?
Docking tools like AutoDock Vina or Discovery Studio predict interactions between the compound and target proteins (e.g., proteases or kinases). The thiophene sulfonyl group may form hydrogen bonds with catalytic residues, while the fluorophenyl moiety contributes hydrophobic contacts. Molecular dynamics (MD) simulations (50–100 ns trajectories) evaluate binding stability, with RMSD and RMSF analyses identifying critical conformational changes. Free energy calculations (MM-PBSA/GBSA) quantify binding affinity, as demonstrated for related pyrrolidine-carboxamide ligands .
Q. How should researchers address contradictory activity data across different assay systems?
Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents) or off-target effects. Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays). Meta-analysis of structure-activity relationship (SAR) data for analogs, such as replacing the thiophene sulfonyl with benzenesulfonyl groups, can identify scaffold-specific liabilities . Dose-response curves and Hill coefficients help distinguish true efficacy from assay artifacts.
Q. What strategies enhance metabolic stability and pharmacokinetic properties?
Introduce steric hindrance near metabolically labile sites (e.g., methyl groups on the pyrrolidine ring) or replace the fluorophenyl with bioisosteres (e.g., chlorophenyl). In silico ADMET predictors (e.g., Chemaxon) estimate logP, pKa, and cytochrome P450 interactions. MD simulations of liver microsome models identify vulnerable sites for oxidative metabolism, guiding synthetic modifications .
Q. How can structure-activity relationship (SAR) studies focus on the thiophene sulfonyl moiety?
Systematic substitution of the thiophene ring (e.g., 3-methylthiophene, furan analogs) and sulfonyl group modifications (e.g., sulfonamide vs. sulfonic acid) can map electronic and steric effects on target binding. Comparative crystallography of analogs, as seen in benzenesulphonamide-based COX-II inhibitors, reveals how sulfonyl oxygen atoms mediate hydrogen bonding with active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
